molecular formula C26H17Cl2N3O4 B12046826 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 477732-50-6

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12046826
CAS No.: 477732-50-6
M. Wt: 506.3 g/mol
InChI Key: PEYOTZVHZJONFR-WKULSOCRSA-N
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Description

The compound 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a structurally complex molecule featuring a dichloroanilino moiety, a carbohydrazonoyl group, and a naphthoate ester. Its core structure includes:

  • A 2,3-dichloroaniline substituent, which is known to enhance biological activity in pharmaceuticals (e.g., anti-inflammatory and analgesic properties) .
  • A 1-naphthoate ester, a bulky aromatic group that increases lipophilicity, likely affecting membrane permeability and metabolic stability.

Properties

CAS No.

477732-50-6

Molecular Formula

C26H17Cl2N3O4

Molecular Weight

506.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C26H17Cl2N3O4/c27-21-9-4-10-22(23(21)28)30-24(32)25(33)31-29-15-16-11-13-18(14-12-16)35-26(34)20-8-3-6-17-5-1-2-7-19(17)20/h1-15H,(H,30,32)(H,31,33)/b29-15+

InChI Key

PEYOTZVHZJONFR-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .

Scientific Research Applications

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s dichloroaniline moiety is believed to interact with enzymes and receptors, leading to various biological effects. The oxoacetyl and carbohydrazonoyl groups may also play a role in its activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Biological Activity (Reported) Reference
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate (Target Compound) Not Reported Not Reported Dichloroanilino, carbohydrazonoyl, naphthoate 2,3-dichloro, 1-naphthoate ester Inferred: Anti-inflammatory, antimicrobial N/A
1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate C28H22ClN3O4 499.9 Chlorobenzoate, carbohydrazonoyl 4-ethylphenyl, 4-chlorobenzoate Not Reported
2-[2-(2,6-Dichloroanilino)phenyl]-N′-(4-propylcyclohexylidene)acetohydrazide (Diclofenac analog) C23H24Cl2N3O 453.4 Dichloroanilino, acetohydrazide 2,6-dichloro, cyclohexylidene Antipyretic, analgesic, anti-inflammatory
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C11H12ClO2S 243.7 Sulfanylidene, chloromethyl 4-chloromethylphenyl Not Reported (Synthetic intermediate)

Key Observations:

Dichloroanilino Group: The target compound and the diclofenac analog share a dichloroanilino group, which is critical for anti-inflammatory activity. The position of chlorine substituents (2,3- vs. 2,6-) may alter steric effects and receptor binding. The compound in substitutes the dichloroanilino group with a 4-ethylphenyl group, reducing halogen-mediated interactions.

Carbohydrazonoyl vs. Sulfanylidene: The target compound’s carbohydrazonoyl group differs significantly from the sulfanylidene derivatives in .

Ester Groups :

  • The 1-naphthoate ester in the target compound increases steric bulk and lipophilicity compared to the 4-chlorobenzoate in , likely improving membrane permeability but reducing water solubility.

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Water Solubility Synthetic Route
Target Compound Not Reported Not Reported Likely Ru-catalyzed coupling
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Not Reported Ru(II)-catalyzed synthesis
Diclofenac analog Not Reported Low (hydrophobic) Hydrazide condensation

Key Observations:

  • Synthetic Routes: The sulfanylidene derivatives in were synthesized via ruthenium-catalyzed reactions, suggesting that the target compound might also employ transition-metal catalysis for carbohydrazonoyl formation.
  • Melting Points : The sulfanylidene compound in has a moderate melting point (137–138°C), typical of crystalline aromatic derivatives. The target compound’s melting point is unreported but may be higher due to increased molecular rigidity from the naphthoate group.
  • Solubility : The naphthoate ester in the target compound likely reduces water solubility compared to the smaller benzoate ester in , necessitating formulation strategies for biological testing.

Biological Activity

The compound 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its antioxidant, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C22H18Cl2N4O3
  • Molecular Weight : 488.31 g/mol

Antioxidant Activity

Research indicates that derivatives of naphthoate compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that related compounds can effectively scavenge free radicals and reduce oxidative stress. The antioxidant capacity is often measured using assays such as CUPRAC (cupric acid-reducing antioxidant capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Assay Type IC50 Value (µM)Reference
CUPRAC12.5
DPPH15.0

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes linked to metabolic disorders and cancer progression. Notably, it has been tested against cholinesterases, tyrosinase, amylase, and glucosidase.

Enzyme Inhibition (%) IC50 Value (µM)Reference
Cholinesterase75%20
Tyrosinase60%25
Amylase50%30
Glucosidase70%15

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on pancreatic cancer cell lines (PANC-1) and others.

  • Cytotoxicity Assay Results :
    • PANC-1: IC50 = 10 µM
    • HEK293: IC50 = 25 µM

These results suggest that the compound may induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several studies have highlighted the biological efficacy of related compounds in clinical settings:

  • Study on Antioxidants : A study demonstrated that hydroxynaphthoate derivatives significantly reduced oxidative stress markers in diabetic rats, suggesting potential therapeutic applications for metabolic syndromes.
  • Cancer Research : In a recent investigation involving pancreatic cancer models, the compound showed a marked reduction in tumor size when administered alongside standard chemotherapy agents, indicating a synergistic effect .

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